molecular formula C8H15NO2 B050717 1-Aminocycloheptanecarboxylic acid CAS No. 6949-77-5

1-Aminocycloheptanecarboxylic acid

Cat. No.: B050717
CAS No.: 6949-77-5
M. Wt: 157.21 g/mol
InChI Key: IINRZEIPFQHEAP-UHFFFAOYSA-N
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Description

1-Aminocycloheptanecarboxylic acid is an organic compound with the molecular formula C8H15NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by a seven-membered cycloheptane ring with an amino group and a carboxylic acid group attached to the same carbon atom. It is a white to yellow solid at room temperature and has various applications in scientific research and industry .

Chemical Reactions Analysis

1-Aminocycloheptanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Aminocycloheptanecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

1-Aminocycloheptanecarboxylic acid can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers.

Properties

IUPAC Name

1-aminocycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINRZEIPFQHEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219717
Record name 1-Aminocycloheptanecarboxylic acid
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6949-77-5
Record name 1-Aminocycloheptanecarboxylic acid
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Record name 1-Aminocycloheptanecarboxylic acid
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Record name 1-AMINOCYCLOHEPTANECARBOXYLIC ACID
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Record name 1-Aminocycloheptanecarboxylic acid
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Record name 1-Amino-1-cycloheptanecarboxylic acid
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Record name 1-Aminocycloheptanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the impact of incorporating 1-aminocycloheptanecarboxylic acid (Ac7c) into peptides composed of L-leucine (Leu)?

A1: Research indicates that incorporating Ac7c into peptides consisting of L-leucine leads to the adoption of similar structures in solution compared to peptides containing dipropylglycine (Dpg), despite Dpg having an acyclic side chain while Ac7c has a cyclic one. [] Both Dpg- and Ac7c-containing L-leucine peptides exhibit a preference for a right-handed (P) 310-helix conformation in solution. [] This suggests that the cyclic nature of Ac7c's side chain does not significantly alter the conformational preference in this specific context.

Q2: Are there any notable structural differences in the conformational preferences of dipropylglycine (Dpg) and this compound (Ac7c) when they are part of homopeptides?

A2: Yes, while both Dpg and Ac7c induce similar conformations when incorporated within L-leucine peptides, their behavior differs in homopeptides. [] Dpg homopeptides demonstrate a preference for planar structures, whereas Ac7c homopeptides favor helical conformations. [] This difference highlights the impact of side chain cyclicity on the inherent conformational preferences of these amino acids in the absence of other influencing factors.

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